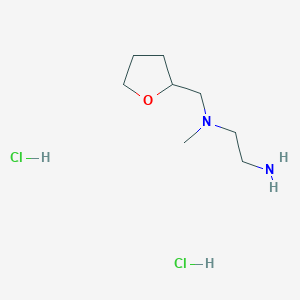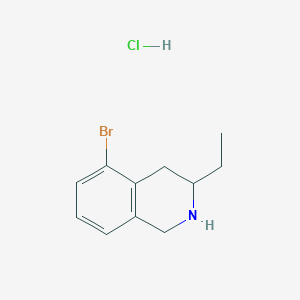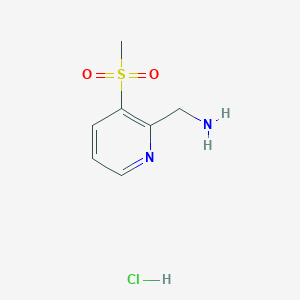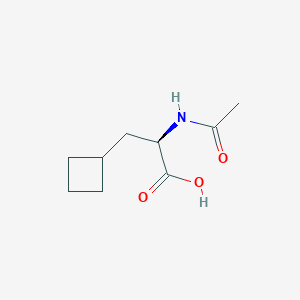
(2R)-3-cyclobutyl-2-acetamidopropanoic acid
Overview
Description
(2R)-3-cyclobutyl-2-acetamidopropanoic acid (CBPA) is an organic compound that has seen increased use in scientific research applications in recent years. Its unique structure, which is composed of a cyclobutyl ring attached to an acetamidopropanoic acid, makes it an attractive target for the study of a variety of biochemical and physiological processes.
Scientific Research Applications
Environmental and Biomonitoring Applications
(2R)-3-cyclobutyl-2-acetamidopropanoic acid is structurally similar to various compounds used in environmental and biological monitoring studies. The research focuses on assessing exposure to certain chemicals by measuring their metabolites in biological samples.
Use in Plasticizer Exposure Biomonitoring :
- The study by Silva et al. (2013) discussed the use of specific metabolites as biomarkers for exposure assessment to DINCH, a plasticizer used to replace phthalates. They employed high-performance liquid chromatography-tandem mass spectrometry to measure concentrations of DINCH metabolites in urine, suggesting that these metabolites can be used for exposure assessment at environmental exposure levels (Silva et al., 2013).
Use in Biomonitoring of Technical Grade Solvents :
- Laitinen (1997) investigated the use of urinary 2-alkoxypropionic acids for biomonitoring exposure to technical grade 1-alkoxy-2-propanol acetates, highlighting the importance of biological monitoring in occupational settings (Laitinen, 1997).
Therapeutic and Diagnostic Applications
While (2R)-3-cyclobutyl-2-acetamidopropanoic acid itself may not be directly involved, compounds with structural similarities or relevance have been studied for their therapeutic and diagnostic potentials in various medical conditions.
Use in Prostate Carcinoma Diagnosis :
- Ren et al. (2016) conducted a meta-analysis on the performance of 18F-FACBC PET/CT in the diagnosis of recurrent prostate carcinoma, demonstrating its efficacy as a non-invasive, metabolic imaging technique in this context (Ren et al., 2016).
Antiparasitic and Potential Pharmacological Applications :
- A review by Oliveira and Freitas (2015) highlighted the therapeutic potential of diminazene aceturate, an antiparasitic drug, in various pharmacological applications beyond its antitrypanosomal activity, suggesting a wide range of possible applications for structurally related compounds (Oliveira & Freitas, 2015).
properties
IUPAC Name |
(2R)-2-acetamido-3-cyclobutylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)5-7-3-2-4-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXDVRLDPPYAFI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-cyclobutyl-2-acetamidopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





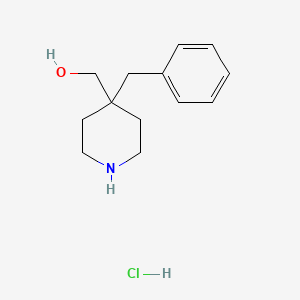
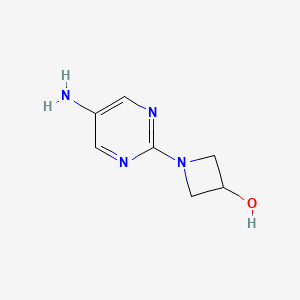
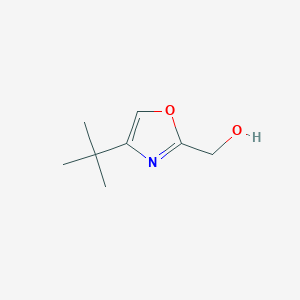
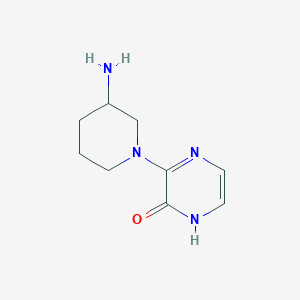
![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)
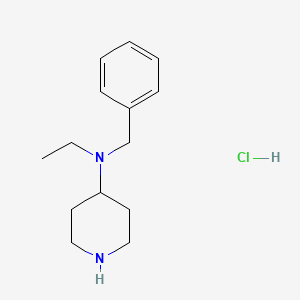
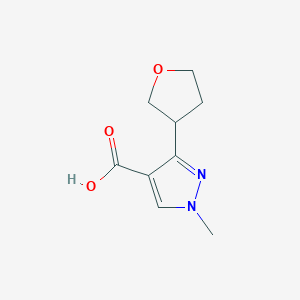
amine hydrochloride](/img/structure/B1383410.png)
